6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole
Description
Properties
IUPAC Name |
6-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S2/c1-2-4-11-10(3-1)15-12(16-11)19-8-9-7-17-5-6-18-13(17)14-9/h1-7H,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWYURYCPBJONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing thiol and imidazole functionalities. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the fused ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of thioethers or thiols.
Substitution: Introduction of various functional groups at specific positions on the ring.
Scientific Research Applications
The compound 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole, also known as 303016-22-0, is a chemical compound with the molecular formula C13H10N4S2 . Research on related compounds, such as benzo-[d]-imidazo-[2,1-b]-thiazoles, suggests potential applications as anti-mycobacterial agents .
General Information
- Name: 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole
- Molecular Formula: C13H10N4S2
- Molecular Weight: 286.4 g/mol
- CAS Registry Number: 303016-22-0
Synonyms
Potential Applications
While specific applications for 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole are not detailed in the provided search results, research on related compounds indicates potential uses:
- Anti-mycobacterial Agents: Imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have shown promise as anti-mycobacterial agents . For instance, one benzo-[d]-imidazo-[2,1-b]-thiazole derivative with a 4-nitro phenyl moiety displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, without significant cellular toxicity . Another related compound with a 2,4-dichloro phenyl moiety also exhibited notable activity against Mtb .
- Multi-Kinase Inhibitors: 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids have been identified as potential multi-kinase inhibitors. Select compounds (6c and 6i) demonstrated potent cytotoxic activity against human colon cancer, hepatocellular carcinoma, and mammary gland cancer cell lines, with IC50 values comparable to standard drugs like sorafenib, doxorubicin, and sunitinib .
- Synthesis of Novel Compounds: Used as a building block in the synthesis of more complex molecules with potential biological activities .
- Antimicrobial Activities: Thiadiazole derivatives, synthesized using benzimidazole precursors, have been evaluated for antibacterial and antifungal activities .
Mechanism of Action
The mechanism by which 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole exerts its effects involves interactions with biological targets such as enzymes or receptors. The compound may inhibit specific enzymes or bind to receptors, leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pharmacological Activities
Table 1: Comparative Bioactivity of Selected Analogues
Key Observations:
- Antitumor Activity: Adamantylthioureas and nitrophenyl derivatives exhibit superior cytotoxicity compared to simpler benzimidazole-thiazole hybrids. The target compound’s thioether may enhance cellular uptake but requires functionalization for improved potency .
- Antimicrobial Potential: Thiophene-substituted imidazo[2,1-b]thiazoles (e.g., compound 5 in ) show strong antifungal activity (MIC = 8 µg/mL). The benzimidazole-thioether in the target compound could similarly disrupt fungal membranes via sulfur-mediated interactions .
Biological Activity
The compound 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole is a complex heterocyclic molecule that integrates imidazole and thiazole rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole is . The structure features a benzimidazole moiety linked to a thiazole ring via a thioether connection. This unique structural arrangement contributes to its biological activity.
Antitubercular Activity
Recent studies have highlighted the antitubercular potential of imidazo[2,1-b]thiazole derivatives. For instance, compounds similar to 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole have demonstrated significant activity against Mycobacterium tuberculosis (Mtb). One derivative showed an IC50 value of 2.32 μM and an IC90 of 7.05 μM , indicating strong efficacy against Mtb while exhibiting minimal toxicity towards human lung fibroblast cells (MRC-5) at concentrations exceeding 128 μM .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Similar imidazo[2,1-b]thiazole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities. For example, certain derivatives exhibited effective inhibition against various bacterial strains with MIC values as low as 3.53 μM , showcasing their utility in treating infections caused by resistant pathogens .
Anticancer Activity
Imidazo[2,1-b]thiazole compounds have also been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, one study reported that certain derivatives could inhibit cancer cell growth with IC50 values in the micromolar range .
The biological activity of 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole can be attributed to several mechanisms:
- Enzyme Inhibition: Many derivatives target enzymes essential for bacterial survival or cancer cell proliferation.
- DNA Interaction: Some compounds may intercalate into DNA or disrupt DNA replication processes.
- Signal Transduction Modulation: They can influence signaling pathways related to inflammation and cell survival.
Case Studies
Q & A
Q. What synthetic strategies are commonly employed to synthesize imidazo[2,1-b]thiazole derivatives, and how can these be optimized for reproducibility?
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions. For example, a three-step protocol includes:
Preparation of (1H-benzo[d]imidazol-2-yl)methanamine via condensation of o-phenylenediamine with cyanogen bromide .
Formation of Schiff bases (e.g., N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanimine) using aldehydes .
Cyclization with thiols or thioureas under catalysis (e.g., ZnCl₂) to yield thiazolidinone or thiazole scaffolds .
Optimization Tips : Use anhydrous conditions for cyclization steps, monitor intermediates via TLC/HPLC, and employ microwave-assisted synthesis to reduce reaction times (e.g., 45 minutes at 130°C for improved yields) .
Q. What analytical techniques are critical for structural validation of imidazo[2,1-b]thiazole derivatives?
- 1H/13C NMR : Key for confirming substituent positions and aromatic proton environments (e.g., δ 8.12 ppm for imidazole protons in DMSO-d₆) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 558 [M+H]+ for C₂₇H₂₇N₉OS₂ derivatives) .
- X-ray Crystallography : Resolves dihedral angles and planarities (e.g., benzothiazole units deviating ≤0.045 Å from planarity) .
Q. How can researchers design preliminary biological screening assays for antimicrobial activity?
- Antifungal : Use microbroth dilution (CLSI M27/M38) against Candida albicans or Aspergillus fumigatus, with MIC values <10 µg/mL indicating potency .
- Antimycobacterial : Screen against non-tuberculous mycobacteria (NTMs) like M. abscessus using resazurin microtiter assays (REMA), reporting IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationships (SAR) for imidazo[2,1-b]thiazole derivatives?
Contradictions often arise from substituent effects. For example:
- Electron-withdrawing groups (NO₂) : Enhance antifungal activity but reduce solubility, leading to false negatives in aqueous assays .
- Methylsulfonyl pharmacophores : Improve COX-2 selectivity (IC₅₀ = 0.03 µM) but may increase cytotoxicity in non-target tissues .
Methodology : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to targets like COX-2 or pantothenate synthetase, cross-referenced with experimental IC₅₀ values .
Q. What strategies enhance the metabolic stability of imidazo[2,1-b]thiazole derivatives in preclinical studies?
- Bioisosteric Replacement : Substitute metabolically labile thioether groups with triazoles (e.g., 1,2,3-triazole derivatives show t₁/₂ > 6 hours in liver microsomes) .
- Pro-drug Design : Mask polar groups (e.g., carboxylic acids) as esters to improve oral bioavailability (logP >3.5 by Veber’s rule) .
Q. How can cross-coupling reactions expand the chemical diversity of imidazo[2,1-b]thiazole scaffolds?
Q. What in vitro models are suitable for evaluating antitumor mechanisms of imidazo[2,1-b]thiazole derivatives?
- Cytotoxicity Assays : Use MTT assays on melanoma (A375) or leukemia (K562) cell lines, with GI₅₀ <5 µM indicating potency .
- Target Validation : Screen against kinases (e.g., RSK2) via ELISA, or measure mitochondrial NADH dehydrogenase inhibition .
Methodological Challenges and Solutions
Q. How to address low aqueous solubility in pharmacokinetic studies?
Q. What statistical approaches are recommended for analyzing dose-response contradictions?
- Hill Slope Analysis : Differentiate partial agonists (Hill slope <1) from full agonists in dose-response curves .
- ANOVA with Tukey’s Test : Resolve batch-to-batch variability in MIC values (p <0.05 for significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
